S100A9 Binding: Class-Level Immunomodulatory Target Engagement
Quinoline-3-carboxamides, as a class, have been shown to directly bind human S100A9 in a Zn²⁺- and Ca²⁺-dependent manner, inhibiting subsequent interactions with TLR4 and RAGE. This binding has been validated via photoaffinity cross-linking with a radiolabeled Q-compound probe and is responsible for the inhibition of TNFα release in a S100A9-dependent in vivo model [1]. While the absolute binding affinity (Kd) for this specific 6-fluoro analog has not been reported, the class-level SAR confirms that the quinoline-3-carboxamide scaffold is the critical pharmacophore for target engagement. The 6-fluoro substituent is predicted to electronically modulate the 4-hydroxy group's pKa, potentially altering metal-coordination and binding kinetics compared to the non-fluorinated scaffold.
| Evidence Dimension | S100A9 Binding (Class-level functional validation) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR |
| Comparator Or Baseline | Parent quinoline-3-carboxamide scaffold (validated binders) |
| Quantified Difference | N/A – no head-to-head data |
| Conditions | Photoaffinity cross-linking, TNFα release assay in mice [1] |
Why This Matters
Confirms the compound belongs to a mechanistically validated immunomodulatory class, providing a rational basis for selection in S100A9/TLR4/RAGE pathway research over chemically unrelated immunomodulators.
- [1] Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLoS Biol. 2009; 7(4): e1000097. View Source
